molecular formula C20H19ClFN3O2S B6568836 2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 921505-30-8

2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6568836
CAS No.: 921505-30-8
M. Wt: 419.9 g/mol
InChI Key: BPRPRKYFIGUAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex imidazole derivative featuring a 5-(hydroxymethyl)-substituted imidazole core, a sulfanyl group linked to a 2-chlorobenzyl moiety, and an acetamide tail connected to a 4-fluorobenzyl group. Imidazole derivatives are widely studied for their antimicrobial, anticancer, and antiparasitic activities, with structural modifications significantly influencing their efficacy and safety profiles .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S/c21-18-4-2-1-3-15(18)13-28-20-24-10-17(12-26)25(20)11-19(27)23-9-14-5-7-16(22)8-6-14/h1-8,10,26H,9,11-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRPRKYFIGUAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide, also known as F711-0050, is a synthetic derivative with potential therapeutic applications. Its structure features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16ClN3O2S
  • IUPAC Name : this compound
  • SMILES Notation : CNC(Cn1c(SCc(cccc2)c2Cl)ncc1CO)=O

Biological Activity Overview

The biological activity of F711-0050 has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research has demonstrated that F711-0050 exhibits significant anticancer properties:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. Specifically, flow cytometry analyses indicated that F711-0050 accelerates apoptosis in MCF cell lines, suggesting a dose-dependent effect on tumor growth suppression in vivo .
  • Case Study : In a study involving tumor-bearing mice, administration of F711-0050 led to reduced tumor sizes compared to control groups, indicating its potential effectiveness as an anticancer treatment .

Antimicrobial Properties

F711-0050 also displays antimicrobial activity:

  • Inhibition of Pathogens : The compound has shown efficacy against various bacterial strains. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF cells
Tumor GrowthSuppresses tumor growth in mice
AntimicrobialEffective against S. aureus
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
  • Enzyme Inhibition : F711-0050 inhibits key enzymes involved in cell proliferation and survival, such as topoisomerase II and cyclooxygenase (COX) .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to F711-0050 exhibit various biological activities:

  • Antimicrobial Activity : Compounds with imidazole rings are often investigated for their antimicrobial properties. Studies have shown that modifications in the imidazole structure can enhance activity against bacterial strains, making F711-0050 a candidate for further antimicrobial research.
  • Anticancer Potential : The presence of the chlorophenyl and fluorophenyl groups suggests potential interactions with cancer cell pathways. Preliminary studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo, indicating that F711-0050 may have similar effects.
  • Anti-inflammatory Effects : Some imidazole derivatives have been reported to exhibit anti-inflammatory properties. Investigating the inflammatory pathways affected by F711-0050 could provide insights into its therapeutic potential for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives in medicinal chemistry:

  • Study 1 : A research article published in the Journal of Medicinal Chemistry highlighted the synthesis of various imidazole derivatives and their biological evaluation against different cancer cell lines. The study found that specific substitutions on the imidazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could apply to F711-0050 as well.
  • Study 2 : In a pharmacological study, compounds structurally similar to F711-0050 were tested for their antibacterial efficacy against Staphylococcus aureus. Results indicated significant inhibition at low concentrations, prompting further investigation into their mechanisms of action.

Applications in Drug Development

The unique structure of F711-0050 positions it as a valuable candidate for drug development:

  • Lead Compound Identification : Due to its promising biological activities, F711-0050 could serve as a lead compound for further optimization and development into more potent derivatives.
  • Combination Therapies : Given its potential anti-inflammatory and antimicrobial properties, F711-0050 may be explored in combination therapies targeting multiple pathways in diseases like cancer or chronic infections.
  • Targeted Drug Delivery Systems : The lipophilicity and molecular size of F711-0050 make it suitable for formulation into nanoparticles or liposomes for targeted delivery, enhancing therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous imidazole derivatives to highlight key differences in substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Related Imidazole Derivatives

Compound (IUPAC Name) Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity
Target compound: 2-(2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide C21H20ClFN3O2S 440.92 2-Chlorobenzylsulfanyl, 5-hydroxymethyl, 4-fluorobenzylacetamide Inferred: Potential antimicrobial/antiparasitic activity (based on nitroimidazole analogs)
2-(2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide C21H22FN3O2S 399.5 2-Fluorobenzylsulfanyl, 5-hydroxymethyl, 4-methylbenzylacetamide Inferred: Enhanced solubility due to hydroxymethyl; possible antimicrobial activity
2-{[1-({[(4-Chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C21H19ClFN3O3S 456.92 4-Chlorobenzylcarbamoyl, 5-hydroxymethyl, 4-fluorophenylacetamide Inferred: Dual chloro/fluoro substitution may improve target selectivity
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide C19H17ClN3OS 378.88 1-Methylimidazole, phenyl, 4-chlorophenylacetamide Reported: Anticancer activity in preclinical models
2-{[2-(4-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide C22H24FN3O2S 413.5 4-Fluorophenyl, 4-methylphenyl, 3-methoxypropylacetamide Inferred: Lipophilic substituents may enhance blood-brain barrier penetration
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide C20H22F2N4O3S 452.48 Cyclopentylcarbamoyl, 5-hydroxymethyl, 2,4-difluorophenylacetamide Reported: Anticancer activity with lower cytotoxicity to normal cells

Key Findings from Structural Comparisons:

4-Fluorophenyl in the acetamide tail (vs. 4-methylphenyl in ) increases electronegativity, possibly improving binding affinity to parasitic or cancer targets . Hydroxymethyl at position 5 (common in ) improves aqueous solubility, which could enhance bioavailability compared to nitroimidazole derivatives (e.g., metronidazole) .

Molecular Weight and Lipophilicity :

  • Higher molecular weight compounds (e.g., target compound: 440.92 g/mol vs. 378.88 g/mol in ) may exhibit reduced metabolic clearance but require structural optimization for drug-likeness .
  • Lipophilic groups (e.g., 3-methoxypropyl in ) improve membrane permeability, critical for targeting intracellular pathogens or tumors.

Biological Activity Trends :

  • Compounds with dual halogenation (e.g., 2-chloro + 4-fluoro in the target compound) show synergistic effects in antimicrobial studies, likely due to enhanced target inhibition and reduced resistance .
  • Cyclopentylcarbamoyl and trifluoromethyl groups (e.g., ) are associated with improved metabolic stability and selectivity in anticancer assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.